1-Iodo-2,3-dimethylbenzene
Overview
Description
1-Iodo-2,3-dimethylbenzene is a chemical compound that is part of the family of iodobenzenes, which are aromatic compounds containing one or more iodine atoms attached to a benzene ring. The specific structure of 1-iodo-2,3-dimethylbenzene includes iodine at the first position and methyl groups at the second and third positions of the benzene ring. This compound is related to other substituted benzenes and can be used in various chemical reactions and syntheses.
Synthesis Analysis
The synthesis of substituted benzenes, such as 1-iodo-2,3-dimethylbenzene, often involves halogenation reactions or coupling reactions. For example, the synthesis of sterically crowded benzenes can be achieved by reacting hexabromobenzene with Grignard reagents followed by the addition of iodine . Similarly, the synthesis of iodobenzene derivatives can be catalyzed by iodobenzene itself, as seen in the synthesis of oxabicyclo compounds . Although the specific synthesis of 1-iodo-2,3-dimethylbenzene is not detailed in the provided papers, these methods suggest potential pathways for its production.
Molecular Structure Analysis
The molecular structure of substituted benzenes can be influenced by the steric and electronic effects of the substituents. For instance, bulky benzenes can exhibit interesting distortions in their structure due to steric pressures . The presence of iodine and methyl groups in 1-iodo-2,3-dimethylbenzene would likely affect its molecular geometry and electronic distribution, which could be investigated using spectroscopic methods and X-ray crystallography.
Chemical Reactions Analysis
Substituted benzenes, including iodobenzenes, can participate in various chemical reactions. For example, iodobenzene can catalyze the formation of oxabicyclo compounds through C-C and C-O bond formation . Additionally, reactions involving iodocarbenoids of zinc can lead to the synthesis of alkyl-substituted cycloheptatrienes from alkylbenzenes . These reactions demonstrate the reactivity of iodobenzenes and their potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-iodo-2,3-dimethylbenzene can be inferred from related compounds. For example, the ideal gas thermodynamic properties of 1,4-dimethylbenzene have been studied, suggesting that the methyl groups can exhibit free or nearly free internal rotation . The crystal structure of related compounds, such as 2-iodo-1,3-dimethoxybenzene, reveals weak C-H...pi interactions and non-bonding C-I...pi contacts, which could also be relevant for 1-iodo-2,3-dimethylbenzene . These properties are important for understanding the behavior of the compound under different conditions and in various reactions.
Scientific Research Applications
Application in Pharmaceuticals
- Summary of Application: 1-Iodo-2,3-dimethylbenzene is used in the synthesis of various pharmaceutical compounds . It is a key intermediate in the production of several drugs .
- Methods of Application: The specific methods of application can vary depending on the drug being synthesized. For instance, it is used in the synthesis of isoniazid, a first-line drug for the treatment of tuberculosis . The exact procedures would be detailed in the specific synthesis protocols for each drug.
- Results or Outcomes: The outcomes of these syntheses are the production of effective pharmaceutical compounds. For example, isoniazid is widely used in the treatment of tuberculosis .
Application in Agrochemicals
- Summary of Application: 1-Iodo-2,3-dimethylbenzene is used in the production of agrochemicals . It is a key intermediate in the synthesis of several herbicides, fungicides, and insecticides .
- Methods of Application: The compound is used in the synthesis of an insecticide called imidacloprid , which is widely used to control pests in crops such as cotton, rice, and potatoes .
- Results or Outcomes: The result of this application is the production of effective agrochemicals that help in pest control and crop protection .
Application in Dye Manufacturing
- Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the synthesis of various dyes . The compound can undergo electrophilic aromatic substitution, a key reaction in dye chemistry .
- Methods of Application: The specific methods of application can vary depending on the dye being synthesized. The compound can react with different nucleophiles to give a substitution or addition product .
- Results or Outcomes: The outcomes of these syntheses are the production of various dyes with different colors and properties .
Application in Polymer Production
- Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the production of certain types of polymers . It can undergo reactions to form monomers, which can then be polymerized to form the final product .
- Methods of Application: The compound can undergo various reactions to form different types of monomers, which can then be polymerized using various techniques .
- Results or Outcomes: The result of this application is the production of polymers with different properties, which can be used in various applications .
Application in Resin Production
- Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the production of certain types of resins . It can undergo reactions to form monomers, which can then be polymerized to form the final product .
- Methods of Application: The compound can undergo various reactions to form different types of monomers, which can then be polymerized using various techniques .
- Results or Outcomes: The result of this application is the production of resins with different properties, which can be used in various applications .
Application in Fragrance Synthesis
- Summary of Application: 1-Iodo-2,3-dimethylbenzene can be used in the synthesis of various fragrances . It is a key intermediate in the production of several aromatic compounds .
- Methods of Application: The specific methods of application can vary depending on the fragrance being synthesized. The compound can react with different nucleophiles to give a substitution or addition product .
- Results or Outcomes: The outcomes of these syntheses are the production of various fragrances with different scents and properties .
properties
IUPAC Name |
1-iodo-2,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANMWBNOPFBJSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185481 | |
Record name | Benzene, 1-iodo-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-2,3-dimethylbenzene | |
CAS RN |
31599-60-7 | |
Record name | 1-Iodo-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31599-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-iodo-2,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-iodo-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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